4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one
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Overview
Description
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₈O It is known for its unique structure, which includes a cyclohexadiene ring substituted with a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one typically involves the reaction of β-ionone with N-Bromosuccinimide in toluene under irradiation conditions. The reaction mixture is then treated with sodium carbonate in N,N-dimethylformamide and toluene at room temperature . The product is extracted using ethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1, acting as a regulator of the MCAD promoter. Additionally, it binds to the C1 region of the lactoferrin gene promoter, requiring dimerization and the coactivator PGC-1A for full activity . The ERRalpha/PGC1alpha complex is a regulator of energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dehydro-β-ionone
- Dehydro-β-ionone
- β-Ionone
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-3-en-2-one
Uniqueness
4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is unique due to its specific structure, which includes a cyclohexadiene ring and a butenone side chain. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
CAS No. |
117951-00-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9,12H,1-4H3 |
InChI Key |
LMMJFYMOEJANIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1C=CC(=O)C)(C)C |
Origin of Product |
United States |
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